An In-Depth Technical Guide to 2-Cyclopropylpropan-2-amine Hydrochloride
An In-Depth Technical Guide to 2-Cyclopropylpropan-2-amine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of 2-Cyclopropylpropan-2-amine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its core chemical properties, present a plausible and detailed synthetic route, discuss analytical characterization techniques, and outline critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize novel amine scaffolds in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Molecular Profile and Physicochemical Properties
2-Cyclopropylpropan-2-amine hydrochloride is a small molecule of significant interest due to the incorporation of a cyclopropyl ring adjacent to a quaternary carbon center bearing an amine. This structural motif is increasingly sought after in drug design. The cyclopropyl group can act as a "bioisostere" for a vinyl or phenyl group, often improving metabolic stability and modulating lipophilicity, while the tertiary nature of the amine's attachment point provides steric hindrance that can influence receptor binding and pharmacokinetic profiles.
Chemical Structure
The molecule consists of a propane backbone with a cyclopropyl group and an ammonium chloride group both attached to the C2 position.
Caption: Chemical structure of 2-Cyclopropylpropan-2-amine hydrochloride.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. It is important to distinguish between the hydrochloride salt and its corresponding free base in literature and databases.
| Property | Value | Source(s) |
| Chemical Name | 2-Cyclopropylpropan-2-amine hydrochloride | N/A |
| CAS Number | 17397-13-6 | [1][2] |
| Molecular Formula | C₆H₁₄ClN | [1][2] |
| Molecular Weight | 135.63 g/mol | [1][2] |
| SMILES | CC(C)(C1CC1)N.Cl | [2] |
| MDL Number | MFCD23144031 | [2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |
| Free Base CAS | 172947-13-6 (2-Cyclopropylpropan-2-amine) | [3][4] |
| Free Base Formula | C₆H₁₃N | [3][4] |
| Free Base Mol. Weight | 99.17 g/mol | [3] |
Synthesis and Purification
The synthesis of sterically hindered primary amines, particularly those on a tertiary carbon, requires specific strategies to avoid elimination side reactions and achieve good yields. A robust and scalable method for this class of compounds is the Ritter reaction followed by amide hydrolysis.[5] This approach is superior to direct amination methods, which are often challenging for neopentyl-like systems.
Rationale for Synthetic Strategy
The chosen synthetic pathway leverages the Ritter reaction, a classic and reliable method for converting tertiary alcohols into N-alkyl amides using a nitrile solvent under acidic conditions. The causality is clear: the strong acid protonates the alcohol, facilitating its departure as a water molecule and generating a stable tertiary carbocation. This cation is then trapped by the nucleophilic nitrogen of the nitrile (acetonitrile in this case), which, after hydrolysis of the intermediate nitrilium ion, yields the stable N-tert-alkyl amide. This amide is then subjected to vigorous acidic hydrolysis to cleave the amide bond and liberate the desired primary amine, which can be subsequently isolated as its hydrochloride salt.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Cyclopropylpropan-2-amine HCl.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for similar transformations.[5]
Step 1: Synthesis of N-(2-Cyclopropylpropan-2-yl)acetamide (Ritter Reaction)
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To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-cyclopropylpropan-2-ol (1.0 eq) and acetonitrile (5.0 eq).
-
Cool the stirred mixture to 0-5 °C using an ice-water bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. The formation of the tertiary carbocation is highly exothermic and requires careful control.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.
-
Carefully pour the reaction mixture onto crushed ice (approx. 100g) in a beaker.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-cyclopropylpropan-2-yl)acetamide, which can be used directly in the next step.
Step 2: Synthesis of 2-Cyclopropylpropan-2-amine Hydrochloride (Amide Hydrolysis & Salt Formation)
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Transfer the crude amide from Step 1 into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add 6M aqueous hydrochloric acid (10 eq). The large excess of acid is necessary to drive the hydrolysis of the sterically hindered amide to completion.
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 12-18 hours. The reaction should be monitored by TLC until the starting amide is no longer detectable.
-
Cool the reaction mixture to room temperature. At this point, the product exists as the hydrochloride salt in the aqueous solution.
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To isolate the product, concentrate the reaction mixture under reduced pressure to remove water and excess HCl. This will often result in the precipitation of the hydrochloride salt.
-
The resulting solid can be purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether, to yield pure 2-Cyclopropylpropan-2-amine hydrochloride.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following are the expected spectroscopic signatures for 2-Cyclopropylpropan-2-amine hydrochloride.
-
¹H NMR (400 MHz, D₂O):
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δ 1.45 (s, 6H): Two equivalent methyl (CH₃) groups on the quaternary carbon. The singlet multiplicity confirms their attachment to a carbon with no adjacent protons.
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δ 1.10-1.20 (m, 1H): The methine (CH) proton of the cyclopropyl ring.
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δ 0.60-0.80 (m, 4H): The four methylene (CH₂) protons of the cyclopropyl ring, likely appearing as two distinct sets of multiplets due to their diastereotopic nature.
-
The amine protons (NH₃⁺) are often broad and may exchange with the D₂O solvent, making them invisible or appear as a very broad, low-intensity signal.
-
-
¹³C NMR (100 MHz, D₂O):
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δ ~60.0: Quaternary carbon (C-NH₃⁺).
-
δ ~25.0: Methyl carbons (CH₃).
-
δ ~15.0: Methine carbon of the cyclopropyl ring.
-
δ ~5.0: Methylene carbons of the cyclopropyl ring.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
2800-3100 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H stretching vibrations of the primary ammonium (R-NH₃⁺) group.
-
2950-2850 cm⁻¹: C-H stretching from the alkyl groups.
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~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending (asymmetric and symmetric) vibrations.
-
~1020 cm⁻¹: C-H wagging from the cyclopropyl ring.
-
-
Mass Spectrometry (ESI+):
-
The analysis would detect the free base after the loss of HCl.
-
Expected m/z: 100.12 [M+H]⁺, corresponding to the protonated free base (C₆H₁₄N⁺).
-
Fragmentation: A prominent fragment would likely be the loss of the cyclopropyl group or a methyl group.
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Handling, Safety, and Storage
Proper handling of 2-Cyclopropylpropan-2-amine hydrochloride is essential for laboratory safety. The compound presents several hazards that require appropriate control measures.
GHS Hazard Classification
| Hazard Class | Code | Statement | Source |
| Acute Oral | H302 | Harmful if swallowed | [2] |
| Skin Irrit. | H315 | Causes skin irritation | [2] |
| Eye Irrit. | H319 | Causes serious eye irritation | [2] |
| Acute Inhal. | H332 | Harmful if inhaled | [2] |
Safe Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[6] Facilities should be equipped with an eyewash station and a safety shower.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[6]
-
If there is a risk of generating dust, a NIOSH-approved respirator should be used.
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[6] Wash hands thoroughly after handling.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][7] The recommended storage temperature is 2-8°C.[1][2]
-
Stability: The compound is stable under recommended storage conditions. As a hydrochloride salt, it is significantly less volatile and easier to handle than its corresponding free base.
Applications in Research and Drug Development
The primary utility of 2-Cyclopropylpropan-2-amine hydrochloride is as a specialized building block in organic synthesis.[1]
-
Pharmaceutical Intermediates: It is a key starting material for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS), such as novel antidepressants and anxiolytics.[1] The unique spatial arrangement and electronic properties of the cyclopropyl group can lead to enhanced binding affinity and selectivity for specific biological targets.
-
Medicinal Chemistry Scaffolding: The 2-amino-2-cyclopropylpropane scaffold provides a rigid and sterically defined anchor point for further molecular elaboration. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially increasing potency. The cyclopropylamine moiety itself is a valuable pharmacophore found in numerous marketed drugs.[8]
Conclusion
2-Cyclopropylpropan-2-amine hydrochloride is a valuable and versatile chemical intermediate. Its synthesis, while requiring a specific multi-step approach like the Ritter reaction, is achievable through well-understood organic chemistry principles. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety protocols is critical for its effective and safe utilization in research and development. Its growing importance as a building block in the synthesis of CNS-active compounds underscores its relevance to the field of medicinal chemistry.
References
- 2-Cyclopropylpropan-2-Amine Hydrochloride. MySkinRecipes.
- 2-Cyclopropylpropan-2-amine hydrochloride. Generic Vendor Site.
- 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546. PubChem.
- SAFETY DATA SHEET (Cyclopropylamine). Fisher Scientific.
- Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl).
- 1-cyclopropyl-2-methylpropan-1-amine hydrochloride synthesis. ChemicalBook.
- 2-Cyclopropylpropan-2-amine hydrochloride. Crysdot LLC.
- 3-Cyclopropylpropan-1-amine hydrochloride Safety D
- 2-cyclopropylpropan-2-amine 95% | CAS: 172947-13-6. AChemBlock.
- Application Notes and Protocols: Synthesis of 2-Cycloheptylpropan-2-amine. Benchchem.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
Sources
- 1. 2-Cyclopropylpropan-2-Amine Hydrochloride [myskinrecipes.com]
- 2. htk.tlu.ee [htk.tlu.ee]
- 3. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-cyclopropylpropan-2-amine 95% | CAS: 172947-13-6 | AChemBlock [achemblock.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. longdom.org [longdom.org]
